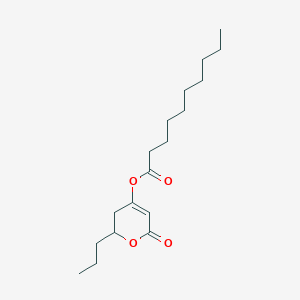
6-Oxo-2-propyl-3,6-dihydro-2H-pyran-4-yl decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-2-propyl-3,6-dihydro-2H-pyran-4-yl decanoate is an organic compound belonging to the class of dihydropyrans Dihydropyrans are heterocyclic compounds characterized by a six-membered ring containing one oxygen atom and five carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-propyl-3,6-dihydro-2H-pyran-4-yl decanoate typically involves the reaction of 3,6-dihydro-2H-pyran with a decanoic acid derivative under acidic conditions. The reaction proceeds through an esterification process, where the hydroxyl group of the decanoic acid reacts with the hydroxyl group of the dihydropyran to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants.
Análisis De Reacciones Químicas
Types of Reactions
6-Oxo-2-propyl-3,6-dihydro-2H-pyran-4-yl decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyran ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyran derivatives.
Aplicaciones Científicas De Investigación
6-Oxo-2-propyl-3,6-dihydro-2H-pyran-4-yl decanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Oxo-2-propyl-3,6-dihydro-2H-pyran-4-yl decanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with similar structural features but lacking the decanoate ester group.
2,3-Dihydro-4H-pyran: Another dihydropyran derivative with different substitution patterns.
Uniqueness
6-Oxo-2-propyl-3,6-dihydro-2H-pyran-4-yl decanoate is unique due to its specific ester functional group, which imparts distinct chemical properties and potential applications. The presence of the decanoate ester group enhances its solubility and reactivity, making it valuable for various research and industrial purposes.
Propiedades
Número CAS |
89707-09-5 |
|---|---|
Fórmula molecular |
C18H30O4 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(6-oxo-2-propyl-2,3-dihydropyran-4-yl) decanoate |
InChI |
InChI=1S/C18H30O4/c1-3-5-6-7-8-9-10-12-17(19)22-16-13-15(11-4-2)21-18(20)14-16/h14-15H,3-13H2,1-2H3 |
Clave InChI |
RGOCNZATTAKIBY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OC1=CC(=O)OC(C1)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphane](/img/structure/B14374251.png)
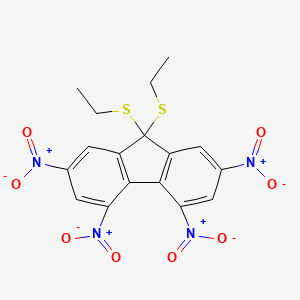
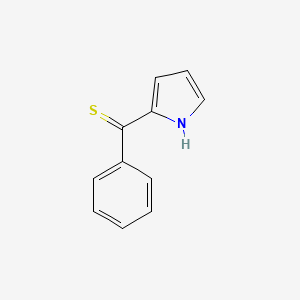
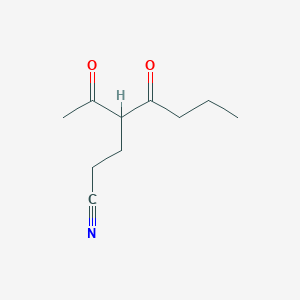
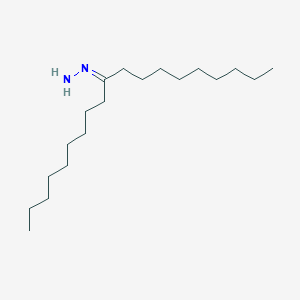

![N-{[4-(Morpholin-2-yl)phenyl]methylidene}morpholine-4-carbothioamide](/img/structure/B14374288.png)


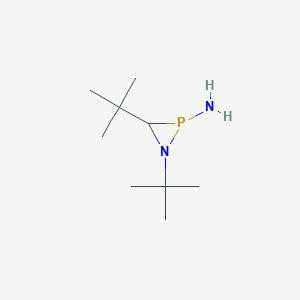
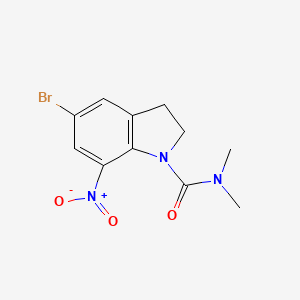
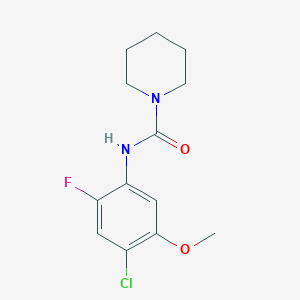
![2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol](/img/structure/B14374313.png)

